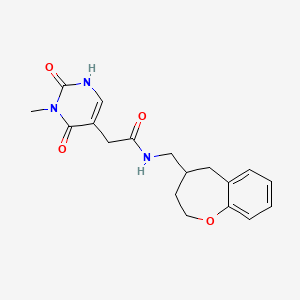![molecular formula C17H17NO4 B5682750 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5682750.png)
3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid, commonly known as DMPA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
科学研究应用
DMPA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and gout. DMPA has also been studied for its potential anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, DMPA has been investigated for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce brain damage in animal models of stroke and traumatic brain injury.
作用机制
The exact mechanism of action of DMPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. DMPA is a selective COX-2 inhibitor, which means that it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that are important for the maintenance of gastrointestinal mucosa and platelet function.
Biochemical and Physiological Effects:
DMPA has been shown to reduce inflammation, pain, and fever in animal models and humans. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMPA has been shown to improve cognitive function and reduce brain damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
DMPA has several advantages for lab experiments, including its low toxicity, high solubility in water and organic solvents, and ease of synthesis. However, it also has some limitations, including its relatively low potency compared to other 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid, and its selectivity for COX-2 over COX-1, which may increase the risk of gastrointestinal side effects.
未来方向
There are several potential future directions for research on DMPA. One area of interest is the development of more potent and selective COX-2 inhibitors that can overcome the limitations of DMPA. Another area of interest is the investigation of the potential anticancer effects of DMPA in clinical trials. Additionally, the neuroprotective effects of DMPA could be further explored in animal models and humans, with the aim of developing new therapies for stroke and traumatic brain injury. Finally, the potential use of DMPA as a drug delivery system for other therapeutic agents could also be investigated, as it has been shown to have good solubility and stability in various solvents.
Conclusion:
In conclusion, DMPA is a promising chemical compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of COX-2 enzymes, which are responsible for the production of inflammatory mediators. DMPA has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, and has also been investigated for its potential neuroprotective effects. While it has several advantages for lab experiments, including its low toxicity and ease of synthesis, it also has some limitations, including its relatively low potency and selectivity for COX-2 over COX-1. There are several potential future directions for research on DMPA, including the development of more potent and selective COX-2 inhibitors, the investigation of its anticancer effects in clinical trials, and the exploration of its potential use as a drug delivery system.
合成方法
The synthesis of DMPA involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenyl chloroacetate, which is then reacted with 3-aminobenzoic acid to obtain DMPA. The purity of the compound can be improved by recrystallization from solvents such as ethanol or acetone.
属性
IUPAC Name |
3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-6-7-15(8-12(11)2)22-10-16(19)18-14-5-3-4-13(9-14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLKYRDRFBHCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5682667.png)
![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682668.png)
![{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5682676.png)

![(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5682698.png)

![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)

![1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)
![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![N-({5-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5682769.png)
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
